molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No. B572642
M. Wt: 275.146
InChI Key: RSUGKABMEVWWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular weight of 275.15 . It has the InChI code 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 . It is usually in liquid form .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI key for this compound is RSUGKABMEVWWKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are not detailed in the retrieved sources, pyrazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 275.15 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate serves as an intermediate or building block in the synthesis of various pyrazole derivatives. For example, it has been utilized in the synthesis of compounds demonstrating fungicidal and plant growth regulation activities. This indicates its potential in agricultural chemistry for developing new pesticides or plant growth regulators. The crystal structure and synthesis method of a related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, were reported, highlighting the importance of such molecules in understanding the structural basis of their biological activity and in the design of new compounds with enhanced properties (Minga, 2005).

Applications in Drug Discovery

The compound's derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. A study on ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate showed preliminary bioassays indicating fungicidal and plant growth regulation activities, suggesting its potential use in developing new agrochemicals (李明 et al., 2005).

Material Science Applications

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate and its derivatives have been used as precursors in the synthesis of various heterocyclic compounds, which are critical in material science for creating new materials with potential applications in electronics, photonics, and as functional materials. The synthesis of pyrazole derivatives through condensation reactions indicates their importance in developing novel materials with unique properties for technological applications (Ghaedi et al., 2015).

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGKABMEVWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700132
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

CAS RN

1245272-40-5
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.